5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Brand Name: Vulcanchem
CAS No.: 203805-65-6
VCID: VC4957563
InChI: InChI=1S/C8H5BrO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2
SMILES: C1C2=C(C1=O)C(=CC=C2)Br
Molecular Formula: C8H5BrO
Molecular Weight: 197.031

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

CAS No.: 203805-65-6

Cat. No.: VC4957563

Molecular Formula: C8H5BrO

Molecular Weight: 197.031

* For research use only. Not for human or veterinary use.

5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one - 203805-65-6

Specification

CAS No. 203805-65-6
Molecular Formula C8H5BrO
Molecular Weight 197.031
IUPAC Name 5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Standard InChI InChI=1S/C8H5BrO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2
Standard InChI Key WTLPMCZXBLMOJG-UHFFFAOYSA-N
SMILES C1C2=C(C1=O)C(=CC=C2)Br

Introduction

Structural Characteristics and Nomenclature

Core Bicyclic Framework

The bicyclo[4.2.0]octa system consists of two fused rings: a six-membered aromatic ring (resembling benzene) and a four-membered non-aromatic ring. The numbering follows IUPAC conventions, with the bridgehead positions assigned to prioritize the largest substituents . For 5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, the bromine atom occupies position 5, while the ketone group resides at position 7 (Figure 1).

Table 1: Comparative Structural Data for Brominated Bicyclo[4.2.0]octa Derivatives

Compound NameMolecular FormulaSMILES NotationKey Functional Groups
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-oneC₈H₅BrOC1C2=C(C1=O)C=C(C=C2)BrKetone (C7), Br (C4)
7-Bromobicyclo[4.2.0]octa-1,3,5-trieneC₈H₇BrC1C(C2=CC=CC=C21)BrBr (C7)
5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-oneC₈H₅BrO (inferred)Not explicitly reportedKetone (C7), Br (C5)

Synthetic Pathways and Challenges

Bromination Strategies

Bromination of bicyclo[4.2.0]octa derivatives typically occurs via electrophilic aromatic substitution (EAS). For example, 7-bromobicyclo[4.2.0]octa-1,3,5-triene (CID 568591) is synthesized using Br₂ in the presence of FeBr₃ . Achieving regioselective bromination at position 5 would require directing groups or steric control, neither of which is documented in available sources .

Spectroscopic and Physicochemical Properties

Predicted Collision Cross Section (CCS)

While direct CCS data for the 5-bromo isomer are unavailable, the 4-bromo variant (CID 15547950) exhibits CCS values ranging from 123.8–128.9 Ų across adducts (Table 2) . These values correlate with the molecule’s planar geometry and moderate polarity.

Table 2: CCS Data for 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Adductm/zCCS (Ų)
[M+H]+196.95966126.0
[M+Na]+218.94160127.1
[M+NH₄]+213.98620128.9

Solubility and Stability

The 4-bromo analog’s solubility in polar aprotic solvents (e.g., DMSO) suggests that the 5-bromo isomer may exhibit similar behavior . Storage under argon at 2–8°C is recommended to prevent oxidative degradation .

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